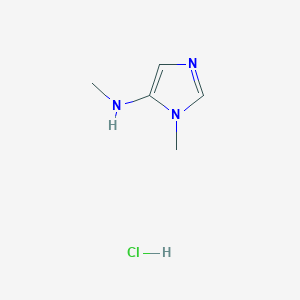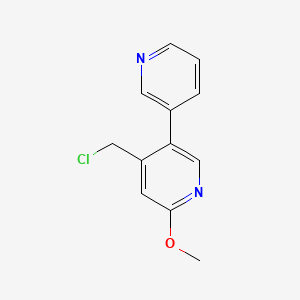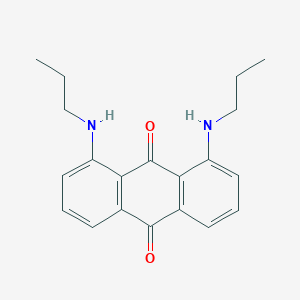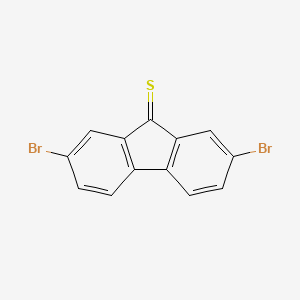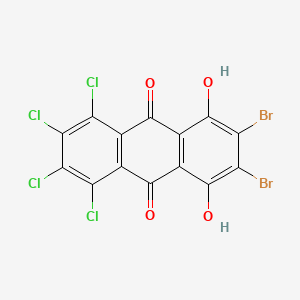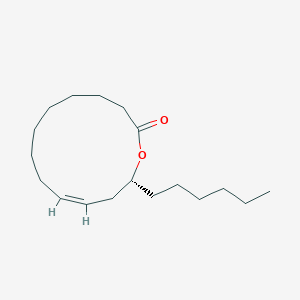
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one is an organic compound with the molecular formula C18H32O2. It is a member of the oxacyclotridecane family, characterized by a 13-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a hexyl side chain and a double bond at the 10th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one typically involves the cyclization of a linear precursor. One common method is the ring-closing metathesis (RCM) reaction, which uses a ruthenium-based catalyst to form the 13-membered ring. The reaction conditions often include:
Catalyst: Grubbs’ catalyst
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hexyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Formed from the reduction of the carbonyl group.
Brominated Compounds: Formed from the substitution of the hexyl side chain.
Wissenschaftliche Forschungsanwendungen
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one: Unique due to its specific stereochemistry and functional groups.
Other Oxacyclotridecanes: Similar in structure but may differ in side chains and functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H32O2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(10Z,13R)-13-hexyl-1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9-/t17-/m1/s1 |
InChI-Schlüssel |
MLZOTJKUDBBLDQ-QJWNTBNXSA-N |
Isomerische SMILES |
CCCCCC[C@@H]1C/C=C\CCCCCCCC(=O)O1 |
Kanonische SMILES |
CCCCCCC1CC=CCCCCCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


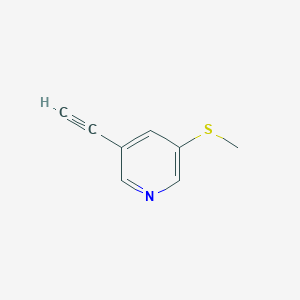


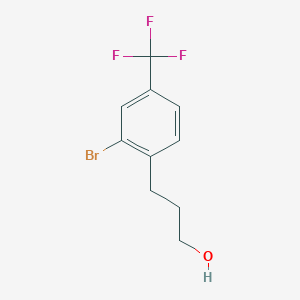
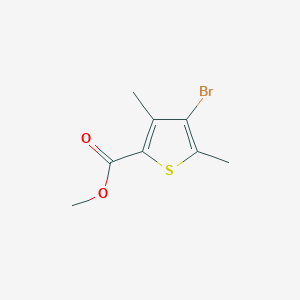
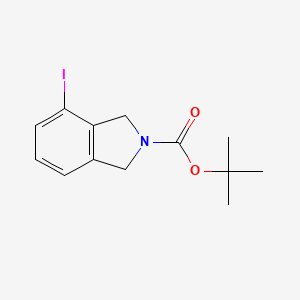
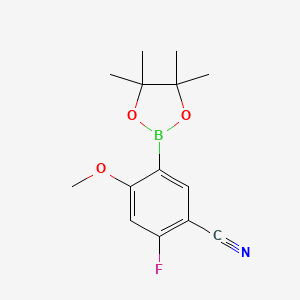
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
